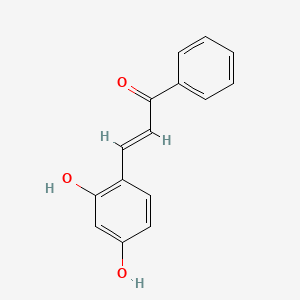
2,4-Dihydroxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxychalcone is a member of the chalcone family, which are open-chain flavonoids. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is specifically hydroxylated at the 2’ and 4’ positions on the aromatic rings .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,4-Dihydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
科学研究应用
2,4-Dihydroxychalcone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and as a natural colorant in food and cosmetics.
作用机制
2,4-Dihydroxychalcone exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
相似化合物的比较
Similar Compounds
Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Similar structure but with an additional hydroxyl group.
Butein (2’,4’,3,4-Tetrahydroxychalcone): Contains four hydroxyl groups, providing different biological activities.
Uniqueness
2,4-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chalcones. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
92496-59-8 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+ |
InChI 键 |
LKNPFZQVNZFLIC-VQHVLOKHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















